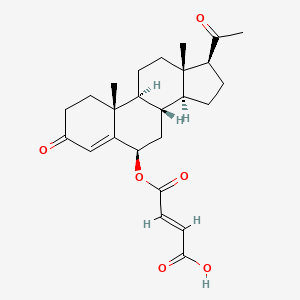

Progesterone 6-hemimaleate

描述

Progesterone 6-hemimaleate is a synthetic derivative of progesterone, a critical endogenous steroid hormone involved in regulating menstrual cycles, pregnancy, and embryogenesis. The compound features a maleate ester moiety at the 6-position of the progesterone backbone. Maleate esters are often introduced to enhance solubility or modify pharmacokinetic properties.

属性

CAS 编号 |

152881-19-1 |

|---|---|

分子式 |

C25H32O6 |

分子量 |

428.525 |

IUPAC 名称 |

(E)-4-[[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C25H32O6/c1-14(26)17-4-5-18-16-13-21(31-23(30)7-6-22(28)29)20-12-15(27)8-10-25(20,3)19(16)9-11-24(17,18)2/h6-7,12,16-19,21H,4-5,8-11,13H2,1-3H3,(H,28,29)/b7-6+/t16-,17+,18-,19-,21+,24+,25+/m0/s1 |

InChI 键 |

WBMVXRJIPSWBTK-UXPUICRKSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C=CC(=O)O)C |

同义词 |

progesterone 6-hemimaleate |

产品来源 |

United States |

相似化合物的比较

Key Structural and Functional Insights:

Positional Modifications :

- 6-Position Substitutions : The 6-position is a common site for functionalization. Maleate esters (as in progesterone 6-hemimaleate) may improve water solubility, whereas halogens (e.g., Cl, Br) or hydroxyl groups alter metabolic stability and receptor binding .

- 17α-Acetate Groups : Present in analogs like 6-epi-Medroxy Progesterone-d3 17-Acetate, this modification enhances synthetic stability and is prevalent in progestin pharmaceuticals (e.g., medroxyprogesterone acetate) .

Pharmacokinetic Implications :

- Deuterated Analogs : Isotopic labeling (e.g., deuterium in 6-epi-Medroxy Progesterone-d3 17-Acetate) aids in mass spectrometry-based detection for pharmacokinetic studies .

- Hydroxylated Derivatives : 6β-Hydroxy progesterone is a cytochrome P450-mediated metabolite, highlighting its role in hepatic clearance pathways .

Applications in Research and Industry: Impurity Standards: Compounds like 6α-Chloro-17-acetoxy progesterone are critical for validating analytical methods in drug manufacturing . Therapeutic Potential: While progesterone 6-hemimaleate’s applications are unclear, structurally related compounds (e.g., medroxyprogesterone acetate) are used in hormone therapy and contraception .

常见问题

Q. What statistical approaches are optimal for analyzing synergistic effects between Progesterone 6-hemimaleate and co-administered compounds?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method for dose-effect matrices. Use Bliss independence or Loewe additivity models to distinguish synergy from additive effects. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in CI values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。